molecular formula C16H23NO4 B3138287 Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate CAS No. 4512-31-6

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate

Cat. No. B3138287
CAS RN: 4512-31-6
M. Wt: 293.36 g/mol
InChI Key: LLSVSFBSNRNHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is a chemical compound. It is a derivative of tert-butyl (2S)-3-amino-2- (benzyloxycarbonylamino)propanoate . The compound has a molecular weight of 294.35 .

Scientific Research Applications

Synthesis of Amino Acids

“Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate” is used in the synthesis of Cα-tetrasubstituted α-amino acids . These are important molecules for the synthesis of peptide mimetics with stabilized secondary structure, because of their ability to rigidify the peptide backbone .

Development of Peptide Mimetics

This compound can be used in the development of peptide mimetics. Peptide mimetics are compounds that mimic the biological activity of peptides while avoiding some of their limitations .

Synthesis of Tetrahydrofuran Amino Acids

It is used in the synthesis of tetrahydrofuran amino acids, which are Boc-protected at the N-terminus and t-butyl protected at the C-terminus . These amino acids have orthogonal protecting groups, which are stable to the strongly basic conditions used during their synthesis .

Research and Development in Biochemistry

“Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate” can be used in various research and development applications in biochemistry. It can be used to study protein structure and function, enzyme mechanisms, and more .

Pharmaceutical Research

This compound can be used in pharmaceutical research, particularly in the development of new drugs. Its properties make it a useful compound in the synthesis of complex pharmaceuticals .

Chemical Industry

In the chemical industry, “Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate” can be used in the synthesis of other complex organic compounds .

Mechanism of Action

Target of Action

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is a complex organic compoundSimilar compounds, such as tert-butyl groups, have been found to interact with various enzymes and proteins .

Mode of Action

It’s known that the tert-butyl group in similar compounds can elicit unique reactivity patterns due to its crowded structure . This compound might interact with its targets in a similar manner, causing changes in their function or structure.

Biochemical Pathways

Compounds with tert-butyl groups have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, and others . These compounds can affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Similar compounds have been found to exhibit certain pharmacokinetic properties . The bioavailability of this compound would be influenced by these properties.

Result of Action

Based on the properties of similar compounds, it can be inferred that this compound might cause changes at the molecular and cellular levels, potentially affecting the function or structure of its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets . .

properties

IUPAC Name

tert-butyl 2-methyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-13(18)16(4,5)17-14(19)20-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSVSFBSNRNHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate

Synthesis routes and methods

Procedure details

To a solution of N-[(benzyloxy)carbonyl]-2-methylalanine (1 g, 4.21 mmol) in DCM (10 ml anhydrous), cyclohexane (10 ml) at 0° C. under nitrogen was added boron trifluoride diethyl etherate (7.7 μl, catalytic). tert-Butyl 2,2,2-trichloroacetimidate (1.51 ml, 8.43 mmol) in cyclohexane (10 ml) was then added slowly over 30 minutes before allowing to warm to RT. Reaction was allowed to stir at RT for 16 hours. To the crude reaction mixture was added 190 mg of NaHCO3 and the reaction filtered. The mother liquors were concentrated in vacuo. The crude extract was purified by column chromatography (10% EtOAc in heptane) to yield the desired product (0.863 g, 70% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.7 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
190 mg
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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